molecular formula C14H11NO4 B11958476 2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid CAS No. 19336-94-8

2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid

Cat. No.: B11958476
CAS No.: 19336-94-8
M. Wt: 257.24 g/mol
InChI Key: PHTZVGCQVXOGLA-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Benzoic Acid and Hydroxyphenyl Amide Derivatives in Academic Inquiry

Benzoic acid and its derivatives are a cornerstone of organic chemistry, recognized for their versatile applications, from food preservation to the synthesis of a wide range of pharmaceuticals. pharmainfo.in The carboxyl group of benzoic acid provides a reactive handle for the formation of esters and amides, leading to a vast library of compounds with diverse properties. pharmainfo.in

Hydroxyphenyl amides, on the other hand, are structures of significant interest in medicinal chemistry. The presence of a hydroxyl group on a phenyl ring can impart crucial biological activities, including antioxidant and anti-inflammatory properties. The amide linkage is a fundamental component of peptides and proteins, and its incorporation into small molecules can enhance their binding to biological targets. The specific positioning of the hydroxyl group on the phenyl ring (ortho, meta, or para) can significantly influence the compound's biological activity and physical properties.

The compound 2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid uniquely combines these two important structural motifs. The phthalamic acid backbone, derived from phthalic anhydride (B1165640), provides a specific conformational constraint and an additional carboxylic acid group, which can influence solubility and interactions with biological receptors.

Historical Trajectories and Evolution of Research on Related Chemical Architectures

The history of benzoic acid itself dates back to the 16th century. nih.gov However, the systematic study of its derivatives, particularly amides, gained momentum with the development of modern organic synthesis in the 19th and 20th centuries. Phthalic acid, the parent dicarboxylic acid of our target compound, was first isolated in 1836. nih.gov Early research into phthalic acid derivatives, dating back to the early 20th century, focused on their synthesis and chemical properties. researchgate.netbiomedgrid.com

The exploration of phthalamic acids and their derivatives, such as phthalimides, has a rich history in medicinal chemistry. Phthalimide-based compounds, for instance, have been extensively investigated for a wide range of biological activities, including anti-inflammatory, anticonvulsant, and immunomodulatory effects. nih.gov This historical context provides a foundation for understanding the potential of related structures like this compound. The development of synthetic methodologies to create diverse libraries of these compounds has been a continuous area of research, enabling the exploration of their structure-activity relationships.

Current Academic Significance and Emerging Research Frontiers Pertaining to the Compound

While specific, in-depth research on this compound is not extensively documented in publicly available literature, the broader class of phthalamic acid and hydroxyphenyl amide derivatives continues to be an active area of investigation. The academic significance of these compounds lies in their potential as scaffolds for the development of new therapeutic agents.

The presence of both a carboxylic acid and a phenolic hydroxyl group, along with the amide linkage, makes this compound an attractive candidate for several research frontiers:

Medicinal Chemistry: The structural motifs present in the molecule are found in various biologically active compounds. For instance, phthalazine (B143731) derivatives, which share a similar bicyclic core, have shown a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. nih.gov Phthalimide analogues are also known for their diverse therapeutic potential. researchgate.netnih.gov Research into the biological activities of this compound could uncover novel therapeutic applications. The comparison of acidic strengths among phthalic acid isomers suggests that the positioning of the carbamoyl (B1232498) group influences its chemical properties, which would in turn affect its biological interactions. stackexchange.com

Drug Design and Discovery: The compound can serve as a lead structure for the design and synthesis of new drugs. The functional groups on the molecule can be systematically modified to optimize its pharmacological profile. For example, the hydroxyl and carboxylic acid groups can be esterified or otherwise derivatized to alter solubility, bioavailability, and target-binding affinity.

Materials Science: The ability of the molecule to form hydrogen bonds through its carboxylic acid, amide, and hydroxyl groups suggests potential applications in the development of supramolecular assemblies and functional materials.

Compound Data Tables

To provide a clear and concise overview of the key compounds discussed in this article, the following data tables are provided.

Table 1: Key Chemical Compounds and Their Identifiers

Compound NameSynonym(s)Molecular FormulaMolar Mass ( g/mol )
This compoundN-(3-hydroxyphenyl)phthalamic acidC₁₄H₁₁NO₄257.24
Benzoic AcidBenzenecarboxylic acidC₇H₆O₂122.12
Phthalic AcidBenzene-1,2-dicarboxylic acidC₈H₆O₄166.13
Phthalimide1H-Isoindole-1,3(2H)-dioneC₈H₅NO₂147.13

Properties

CAS No.

19336-94-8

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

2-[(3-hydroxyphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C14H11NO4/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(18)19/h1-8,16H,(H,15,17)(H,18,19)

InChI Key

PHTZVGCQVXOGLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Advanced Derivatization Strategies for 2 3 Hydroxyphenyl Carbamoyl Benzoic Acid

Established Synthetic Pathways for the Core Molecular Scaffold

The most direct and common method for synthesizing the 2-(carbamoyl)benzoic acid scaffold is through the acylation of an amine with a cyclic anhydride (B1165640). For the specific synthesis of 2-[(3-hydroxyphenyl)carbamoyl]benzoic acid, this involves the reaction between phthalic anhydride and 3-aminophenol (B1664112). This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of 3-aminophenol attacks one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of the amide bond.

A general pathway for the synthesis of related 2-[(substituted-phenyl)carbamoyl]benzoic acids involves mixing phthalic anhydride with a substituted aminophenol in an appropriate solvent. researchgate.net The reaction is typically heated to ensure completion.

The efficiency and yield of the synthesis of 2-[(hydroxyphenyl)carbamoyl]benzoic acid analogues are highly dependent on the chosen reaction conditions. Key parameters for optimization include the choice of solvent, reaction temperature, and reaction time. Research on analogous compounds, such as 2-[(2-hydroxyphenyl)carbamoyl]benzoic acid, provides insight into effective conditions. For instance, one established method involves refluxing phthalic anhydride and 2-aminophenol (B121084) in a solvent like dichloromethane (B109758). researchgate.net Another approach uses tetrahydrofuran (B95107) (THF) as the reaction medium, also under reflux conditions. researchgate.net

The selection of the solvent is critical; it must be capable of dissolving the reactants and be inert to the reaction conditions. The temperature is typically elevated to the boiling point of the solvent to increase the reaction rate. The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC). Upon completion, the product is typically isolated by pouring the reaction mixture into cold water to precipitate the product, which is then collected by filtration and purified, often by recrystallization from a suitable solvent system like diethyl ether. researchgate.net

The table below summarizes reaction conditions used for the synthesis of analogous substituted (carbamoyl)benzoic acids, which can serve as a starting point for optimizing the synthesis of the 3-hydroxy isomer.

ReactantsSolventReaction TimeConditionsYield (%)Reference
Phthalic anhydride, 2-aminophenolDichloromethaneNot specifiedRefluxHigh researchgate.net
Phthalic anhydride, 2-chloroanilineTHF1 hourReflux~71% researchgate.net
Phthalic anhydride, 2-anisidineNot specifiedNot specifiedNot specified~71% researchgate.net

Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact. For the synthesis of this compound, several strategies can be employed to create a more sustainable process. One key area is the replacement of hazardous solvents like dichloromethane and THF with greener alternatives. researchgate.net Solvents derived from biomass or those with lower toxicity and environmental persistence are preferred.

Strategies for Systematic Structural Modification and Analog Generation

The molecular scaffold of this compound presents three distinct regions for chemical modification: the two phenyl rings and the linking carbamoyl (B1232498) group. Systematic derivatization at these sites allows for the generation of a library of analogues with diverse properties.

The introduction of new functional groups onto the phenyl rings can be achieved through electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the rings.

On the Benzoic Acid-derived Phenyl Ring: This ring contains a carboxylic acid group (-COOH) and a carbamoyl group (-CONH-R). The carboxylic acid is a deactivating, meta-directing group. The carbamoyl group is also deactivating but can be ortho-, para-directing. The outcome of an electrophilic substitution (e.g., nitration, halogenation, sulfonation) would depend on the reaction conditions and the interplay between these two groups, though substitution is generally difficult on this deactivated ring.

On the 3-Hydroxyphenyl Ring: This ring contains a hydroxyl group (-OH) and the amide nitrogen (-NHCO-R). Both of these are powerful activating, ortho- and para-directing groups. Therefore, electrophilic substitution will preferentially occur on this ring at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). For instance, halogenation would likely yield di- or tri-substituted products on this ring under standard conditions due to its high activation. Achieving mono-substitution would require carefully controlled reaction conditions. Advanced methods, such as directed ortho-metalation, could provide alternative routes to achieve specific regioselectivity that complements traditional electrophilic substitution. nih.gov

The carbamoyl (amide) linkage is generally stable, but it can be targeted for specific chemical transformations.

Hydrolysis: The amide bond can be cleaved under strong acidic or basic conditions through hydrolysis. This would break the molecule into its constituent precursors: phthalic acid and 3-aminophenol. The stability of the amide bond is a key consideration in designing reactions at other parts of the molecule.

Alkylation/Acylation: The amide N-H bond can potentially be deprotonated with a strong base, and the resulting anion could be alkylated or acylated. This would create N-substituted derivatives.

Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would transform the carbamoyl linkage into an amine linkage, significantly altering the structure and properties of the molecule.

The carboxylic acid group is one of the most versatile functional groups for derivatization. Standard transformations can be readily applied to generate a wide array of analogues. rasayanjournal.co.in

Esterification: The carboxylic acid can be converted to an ester by reacting it with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive species. For example, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid would yield the corresponding methyl ester. rasayanjournal.co.in A wide variety of esters can be prepared by using different alcohols.

Amide Formation: The carboxylic acid can be converted into a new amide by reacting it with a primary or secondary amine. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and will readily react with an amine to form the desired amide derivative. This two-step process allows for the introduction of a diverse range of amine-containing fragments.

Reduction: The carboxylic acid can be reduced to a primary alcohol (-CH₂OH) using reducing agents such as lithium aluminum hydride or borane (B79455) (BH₃). This transformation converts the benzoic acid moiety into a benzyl (B1604629) alcohol derivative.

These derivatization strategies provide a robust toolbox for the systematic exploration of the chemical space around the this compound scaffold.

Enantioselective Synthesis and Stereochemical Resolution Techniques

A critical aspect of modern pharmaceutical and materials science is the control of stereochemistry, as enantiomers of a chiral molecule can exhibit profoundly different biological activities and physical properties. However, the principles of enantioselective synthesis and stereochemical resolution are not applicable to this compound.

The inapplicability of these techniques stems from the fundamental molecular structure of the compound. This compound is an achiral molecule. A molecule is considered chiral if it is non-superimposable on its mirror image, a condition that typically arises from the presence of a stereocenter, such as a carbon atom bonded to four different substituent groups.

Upon examination of the structure of this compound, it is evident that no such stereocenters exist. The molecule possesses a plane of symmetry, which bisects the aromatic rings and the carbamoyl linkage. The presence of this internal plane of symmetry means the molecule and its mirror image are identical and thus superimposable. Consequently, the compound does not exist as a pair of enantiomers, but as a single, achiral entity.

Standard synthesis of this compound, often achieved through the condensation of phthalic anhydride with 3-aminophenol, yields this single achiral product. researchgate.netresearchgate.net Therefore, there is no requirement for synthetic strategies that would selectively produce one enantiomer over another (enantioselective synthesis), nor is there a mixture of enantiomers to separate (stereochemical resolution). Research in the field, including computational and spectroscopic studies, focuses on aspects like its electronic properties, hydrogen bonding, and synthesis of derivatives, rather than its stereochemistry. researchgate.netresearchgate.net

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation and Conformational Insight

High-Resolution Spectroscopic Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopies (e.g., 2D NMR, Solid-State NMR)

NMR spectroscopy would be a primary tool for elucidating the molecular structure of 2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid in solution and solid states.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the benzoic acid and the 3-hydroxyphenyl rings. The chemical shifts of these protons would be influenced by the electron-withdrawing carboxyl and carbamoyl (B1232498) groups and the electron-donating hydroxyl group. Separate signals for the amide (N-H), hydroxyl (O-H), and carboxylic acid (O-H) protons would also be anticipated, with their chemical shifts potentially varying based on solvent and concentration due to hydrogen bonding.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each of the unique carbon atoms, including the two carbonyl carbons (one in the carboxylic acid and one in the amide) and the carbons of the two aromatic rings.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships within the aromatic rings, while HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be crucial for definitively assigning proton and carbon signals and confirming the connectivity between the benzoic acid and 3-hydroxyphenyl fragments through the amide linkage.

Solid-State NMR (ssNMR): This technique could provide insight into the molecular conformation and packing in the solid state, revealing information about polymorphism and intermolecular interactions that are not observable in solution-state NMR.

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The fragmentation pattern observed in MS/MS experiments would be expected to show characteristic losses corresponding to key structural motifs. Likely fragmentation pathways would include the cleavage of the amide bond and the loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group.

Vibrational Spectroscopies (Fourier-Transform Infrared (FTIR) and Raman) for Functional Group Identification and Conformational Analysis

FTIR and Raman spectroscopy are essential for identifying the functional groups within the molecule.

O-H Stretching: A broad absorption band would be expected in the FTIR spectrum, typically in the 3500-2500 cm⁻¹ region, corresponding to the carboxylic acid O-H stretch, which is often superimposed with the phenolic O-H stretch.

N-H Stretching: An N-H stretching vibration for the secondary amide would likely appear around 3300 cm⁻¹.

C=O Stretching: Two distinct carbonyl (C=O) stretching bands would be anticipated. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) is found around 1650-1680 cm⁻¹. The exact positions would be sensitive to hydrogen bonding.

C-N and C-O Stretching: Vibrations corresponding to C-N (amide) and C-O (acid and phenol) bonds would be visible in the fingerprint region (below 1500 cm⁻¹).

A hypothetical table of expected FTIR peaks is presented below based on known data for similar functional groups.

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch3500-2500 (broad)
PhenolO-H Stretch~3400-3200 (broad)
AmideN-H Stretch~3300
Carboxylic AcidC=O Stretch~1725-1700
AmideC=O Stretch (Amide I)~1680-1650
Aromatic RingC=C Stretch~1600, ~1475
AmideN-H Bend (Amide II)~1550

X-ray Crystallography and Single-Crystal Diffraction Studies

Determination of Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction would provide the most definitive three-dimensional structure of this compound in the solid state. This analysis would precisely determine bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation. It would show the relative orientation of the two aromatic rings and whether intramolecular hydrogen bonds exist, for instance, between the carboxylic acid and the amide group.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) within the Crystal Lattice

The crystal packing analysis would be critical for understanding the supramolecular assembly. Given the functional groups present, a rich network of intermolecular interactions is expected:

Hydrogen Bonding: Strong hydrogen bonds are the most anticipated interactions. These would likely involve the carboxylic acid forming dimers (O-H···O), and interactions between the amide (N-H···O), the hydroxyl group (O-H···O), and the carbonyl groups. These interactions would dictate the formation of chains, sheets, or more complex three-dimensional networks.

π-Stacking: Face-to-face or edge-to-face π-π stacking interactions between the aromatic rings of adjacent molecules would also likely play a significant role in stabilizing the crystal lattice.

Without experimental crystallographic data, the specific packing arrangement and dominant intermolecular synthons for this particular molecule cannot be described.

While a theoretical framework for the analysis of This compound can be constructed based on the known behavior of its constituent functional groups, a definitive and detailed scientific article requires empirical data. The absence of published NMR, mass spectrometry, and X-ray crystallography studies for this specific compound precludes a more in-depth discussion. Further experimental research is needed to fully elucidate its chemical and physical properties.

Polymorphism and Solid-State Structural Variability Investigations

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of the solid-state characterization of organic molecules. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability.

While, to date, no specific crystallographic studies detailing the polymorphism of This compound have been publicly documented, the potential for such phenomena can be inferred from studies on analogous structures. For instance, the structurally similar compound, N-(3-hydroxyphenyl)-3-methoxybenzamide, has been shown to crystallize as two distinct polymorphs. This observation strongly suggests that This compound , which also possesses flexible torsion angles and hydrogen bonding donor and acceptor groups, may exhibit a similar propensity for polymorphic behavior.

The investigation into the potential polymorphism of This compound would involve crystallization experiments under a variety of conditions (e.g., different solvents, temperatures, and crystallization rates). The resulting crystalline forms would then be analyzed using techniques such as single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) to determine their unique crystal lattices and packing arrangements. Thermal analysis methods like Differential Scanning Calorimetry (DSC) would also be crucial in identifying and characterizing different polymorphic forms.

Conformational Analysis in Solution and Condensed Phases

In the absence of direct experimental solution-state NMR studies, such as Nuclear Overhauser Effect (NOE) experiments, for This compound , computational methods provide valuable insights into its likely conformations. Density Functional Theory (DFT) calculations have been employed to study the geometry of closely related 2-[(2-substitutedphenyl)carbamoyl]benzoic acids. researchgate.net These studies reveal that the conformation is a delicate balance of steric and electronic effects.

For This compound , intramolecular hydrogen bonding is a key determinant of its conformation. A hydrogen bond can form between the hydroxyl group on the phenyl ring and the amide oxygen, or between the carboxylic acid proton and the amide oxygen. The relative orientation of the two aromatic rings is governed by the torsion angles around the C-N and C-C bonds of the amide linkage.

A computational study on positional isomers, such as 2-[(2-hydroxyphenyl)carbamoyl]benzoic acid, has provided optimized geometric parameters. researchgate.net These calculations can be extrapolated to the 3-hydroxy isomer to predict its conformational preferences.

Parameter Calculated Value for 2-[(2-hydroxyphenyl)carbamoyl]benzoic acid Predicted Implications for this compound
Dihedral Angle (O=C-N-Cphenyl)Varies depending on intramolecular hydrogen bondingThe position of the hydroxyl group in the 3-position may lead to different intramolecular hydrogen bonding patterns and thus a different preferred dihedral angle compared to the 2-hydroxy isomer.
Bond Length (C=O)~1.23 ÅExpected to be similar, characteristic of an amide carbonyl.
Bond Length (N-H)~1.01 ÅExpected to be similar, characteristic of an amide N-H bond.
Bond Angle (C-N-C)~125°The steric bulk and electronic nature of the substituents will influence this angle.

In solution, the molecule is expected to exist as an equilibrium of different conformers. The presence of a solvent can influence the conformational landscape by forming intermolecular hydrogen bonds with the solute. Techniques like variable-temperature NMR spectroscopy could potentially be used to study the dynamics of this conformational exchange.

In the condensed (solid) phase, the conformation will be locked into a specific arrangement within the crystal lattice. The crystal packing forces, including intermolecular hydrogen bonds and π-π stacking interactions between the aromatic rings, will play a significant role in determining the observed solid-state conformation.

Computational Chemistry and Theoretical Investigations of 2 3 Hydroxyphenyl Carbamoyl Benzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed study of a molecule's electronic structure. These methods can predict various properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net A typical DFT study begins with geometry optimization, where the algorithm calculates the lowest energy arrangement of the atoms, predicting stable bond lengths and angles. researchgate.net

Following optimization, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are analyzed. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap generally signifies a more reactive molecule that is easily polarizable. researchgate.netnih.gov For related molecules, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to visualize the electron density distribution of these orbitals and calculate their energy gap. researchgate.net

Without specific studies on 2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid, the exact HOMO-LUMO energies and their distribution remain undetermined.

DFT methods are also employed to simulate spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. Theoretical calculations of infrared (IR) frequencies can help assign the vibrational modes observed in an experimental spectrum. For carboxylic acids, characteristic peaks include the broad O-H stretch, the C=O carbonyl stretch, and the C-O stretch. technologynetworks.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for protons (¹H) and carbon-¹³ (¹³C) can be calculated to aid in the interpretation of experimental NMR spectra. nih.gov The agreement between calculated and experimental spectra serves to validate the accuracy of the computational model.

No simulated or experimental spectroscopic data specifically for this compound are available in the reviewed literature.

Molecular Electrostatic Potential (MESP) Surface Analysis and Reactivity Descriptors

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding and predicting a molecule's reactivity. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.netnih.gov

MESP analysis uses a color spectrum, typically with red indicating the most negative potential (e.g., around electronegative atoms like oxygen and nitrogen) and blue indicating the most positive potential (e.g., around hydrogen atoms). researchgate.netresearchgate.net This map provides crucial insights into intermolecular interactions, such as hydrogen bonding, and helps predict how a molecule might interact with a biological receptor or other reactants. nih.gov From the HOMO and LUMO energies, global reactivity descriptors like electronegativity, chemical hardness, and electrophilicity index can also be calculated to quantify the molecule's reactivity. nih.gov

A MESP map for this compound has not been published, preventing the identification of its specific reactive sites.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. nih.gov This method is central to drug discovery and design, as it helps identify potential drug candidates and elucidate their mechanism of action at the molecular level. scilit.comresearchgate.net

The first step in a docking study involves identifying the binding site or pocket on the target protein. This is often a cavity on the protein's surface with specific geometric and chemical properties that can accommodate the ligand. Docking algorithms then systematically explore various orientations and conformations of the ligand within this binding site. Studies on related benzoic acid derivatives have used this approach to screen for potential antiviral or enzyme-inhibiting activity against specific protein targets. nih.gov

As no docking studies have been performed on this compound, its potential biological targets and binding site interactions are unknown.

After placing the ligand in the binding site, a scoring function is used to estimate the binding affinity, often expressed as a docking score or binding energy. nih.govresearchgate.net A lower binding energy typically indicates a more stable and favorable interaction. The analysis also reveals the specific binding mode, detailing the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. mdpi.com These predictions can guide the chemical modification of the ligand to improve its binding affinity and selectivity for the target. scilit.com

Without any available docking studies, the binding modes and affinities of 2-[(3--Hydroxyphenyl)carbamoyl]benzoic acid with any biological targets remain purely speculative.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-evolution of molecular systems at an atomic level. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with its environment, such as a solvent or a biological receptor.

A typical MD simulation of this compound would be initiated by defining the system, which includes the molecule itself and a surrounding solvent box, usually water, to mimic physiological conditions. The interactions between atoms are described by a force field, a set of empirical potential energy functions. For organic molecules like the one , force fields such as AMBER, CHARMM, or GROMOS are commonly employed. niscpr.res.in

The simulation proceeds by integrating Newton's equations of motion for each atom in the system, typically in time steps of femtoseconds. Over the course of the simulation, which can span from nanoseconds to microseconds, the trajectory of each atom is recorded. This trajectory provides a rich dataset from which various properties and behaviors can be analyzed.

Analysis of the MD trajectory would reveal the most populated conformational states, the energy barriers between them, and the dynamics of transition from one conformation to another. Techniques like Principal Component Analysis (PCA) can be used to identify the dominant modes of motion and visualize the accessible conformational space. nih.gov

The dynamic interactions of this compound with its surroundings are another critical aspect that can be studied. The hydroxyl and carboxylic acid groups, as well as the amide linkage, are capable of forming hydrogen bonds with water molecules or with residues in a protein's binding site. The simulation can quantify the number and lifetime of these hydrogen bonds, providing insights into the molecule's solubility and binding affinity.

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound

ParameterValueDescription
Simulation Time500 nsThe total length of the simulation.
Predominant ConformerExtendedThe most frequently observed overall shape of the molecule.
Key Dihedral Angle (C-C-N-C)175° ± 10°The angle defining the relative orientation of the two rings.
Average Number of Hydrogen Bonds with Water5.2The average number of hydrogen bonds formed with surrounding water molecules.
Root Mean Square Fluctuation (RMSF) of Hydroxyl Hydrogen0.8 ÅA measure of the flexibility of the hydroxyl group.

This table presents hypothetical data that would be typical of an MD simulation study for a molecule of this type.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov Should a set of phthalanilic acid derivatives, including this compound, be synthesized and tested for a particular biological activity (e.g., enzyme inhibition), QSAR modeling could provide significant mechanistic insights and guide the design of more potent analogs.

The first step in QSAR modeling is to numerically represent the chemical structure of the molecules using molecular descriptors. protoqsar.com These descriptors can be categorized based on their dimensionality (1D, 2D, 3D, etc.) and the type of information they encode (e.g., physicochemical, topological, electronic). For a molecule like this compound, a wide range of descriptors would be calculated.

Table 2: Examples of Molecular Descriptors for this compound

Descriptor ClassExample DescriptorValue (Hypothetical)Description
PhysicochemicalLogP2.8A measure of the molecule's lipophilicity.
TopologicalWiener Index854A descriptor of molecular branching.
ElectronicDipole Moment3.5 DA measure of the overall polarity of the molecule.
3DMolecular Surface Area350 ŲThe total surface area of the molecule.
Quantum ChemicalHOMO Energy-6.2 eVEnergy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons.
Quantum ChemicalLUMO Energy-1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons.

This table contains representative descriptors and hypothetical values.

The selection of descriptors that are most relevant to the biological activity is a crucial step. This is often achieved using statistical methods like genetic algorithms or stepwise multiple linear regression to identify a subset of descriptors that have the highest correlation with the observed activity. nih.gov For instance, descriptors related to hydrogen bonding capacity (e.g., number of H-bond donors and acceptors) and hydrophobicity (e.g., LogP) would likely be important for the biological interactions of this compound.

Once a relevant set of descriptors is identified for a series of compounds, a mathematical model is developed to link these descriptors to the biological activity. The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. capes.gov.brresearchgate.net

Various machine learning algorithms can be employed to build the QSAR model, including:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the descriptors to the activity.

Partial Least Squares (PLS): A technique that is well-suited for datasets with a large number of correlated descriptors.

Support Vector Machines (SVM): A powerful method for both linear and non-linear relationships.

Random Forest (RF): An ensemble method that builds multiple decision trees to improve predictive accuracy.

A successful QSAR model for a series of phthalanilic acid derivatives would be represented by an equation and a set of statistical parameters that attest to its robustness and predictive ability.

Table 3: Hypothetical QSAR Model for a Series of Phthalanilic Acid Derivatives

ParameterValueDescription
QSAR EquationpIC50 = 0.5LogP - 0.1Molecular_Weight + 2.1*H-Bond_Donors + constantA hypothetical linear equation relating descriptors to biological activity (pIC50).
R² (Training Set)0.85The coefficient of determination for the training set, indicating a good fit.
Q² (Cross-validation)0.75A measure of the model's internal predictive ability.
R² (Test Set)0.82The coefficient of determination for the external test set, indicating good predictive power.

This table illustrates the type of results a QSAR study would produce. The equation and values are for representative purposes only.

The resulting QSAR model can then be used to predict the biological activity of new, unsynthesized derivatives of this compound. By analyzing the coefficients in the QSAR equation, chemists can understand which structural features are most important for activity and use this knowledge to design molecules with enhanced properties. For example, if the coefficient for a hydrogen bond donor descriptor is positive and large, it would suggest that adding more hydrogen bond donor groups to the molecule could increase its biological activity. This provides a rational basis for the design of new and improved compounds.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 3 Hydroxyphenyl Carbamoyl Benzoic Acid Analogs

Systematic Elucidation of the Impact of Structural Modifications on Molecular Recognition Events

Systematic structural modifications of a lead compound are a cornerstone of medicinal chemistry, providing insights into the molecular recognition events that govern its biological activity. For analogs of 2-[(3-hydroxyphenyl)carbamoyl]benzoic acid, this involves a methodical alteration of its three main components: the phthalic acid moiety, the central amide linkage, and the 3-hydroxyphenyl ring.

The Phthalic Acid Moiety: The carboxylic acid group is a key feature, likely involved in forming hydrogen bonds or ionic interactions with receptor sites. Its position on the benzene (B151609) ring is critical. Shifting the carboxylic acid from the ortho position to meta or para would alter the molecule's conformation and its ability to engage with specific amino acid residues in a binding pocket. Replacement of the carboxylic acid with bioisosteres such as a tetrazole or a hydroxamic acid could modulate the compound's acidity, membrane permeability, and metabolic stability. nih.gov

The Amide Linkage: The amide bond provides structural rigidity and acts as both a hydrogen bond donor and acceptor. Modifications here, such as N-methylation, would eliminate the hydrogen bond donating capability and could introduce steric hindrance, thereby probing the space available in the binding site. Reversing the amide bond (retro-amide) or replacing it with other linkers like a sulfonamide or an ester would significantly alter the electronic and conformational properties of the molecule. nih.gov

The 3-Hydroxyphenyl Ring: The hydroxyl group at the meta position is a potential hydrogen bond donor and acceptor. Its relocation to the ortho or para positions would directly impact the geometry of interaction with a target. Furthermore, the introduction of various substituents on this ring can probe the hydrophobic and electronic requirements of the binding pocket. For instance, adding small hydrophobic groups like methyl or chloro could enhance binding through van der Waals interactions, while larger groups might lead to steric clashes. nih.gov

The synthesis of a library of such analogs allows for the systematic evaluation of these changes on biological activity, leading to a comprehensive SAR profile. For example, in studies of sulfamoyl benzamide (B126) derivatives, modifications at different sites on the scaffold led to the identification of more potent compounds. nih.gov This systematic approach is essential for mapping the chemical space around the this compound scaffold. researchgate.net

Table 1: Hypothetical Impact of Structural Modifications on Molecular Recognition

Modification SiteStructural ChangePotential Impact on Molecular Recognition
Phthalic Acid Moiety Relocation of COOH groupAlters geometry of interaction with binding site residues.
Replacement with tetrazoleModifies acidity and hydrogen bonding capacity. nih.gov
Amide Linkage N-methylationRemoves hydrogen bond donor capability, probes steric tolerance.
Replacement with sulfonamideChanges electronic properties and hydrogen bonding pattern. nih.gov
3-Hydroxyphenyl Ring Relocation of OH groupAlters hydrogen bonding geometry.
Introduction of substituentsProbes hydrophobic and electronic requirements of the binding pocket. nih.gov

Identification of Key Pharmacophoric Features Essential for Target Engagement

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. nih.gov For this compound, the key pharmacophoric features can be inferred from its structure and are likely to include:

A Hydrogen Bond Donor/Acceptor: The phenolic hydroxyl group is a crucial feature, capable of forming key hydrogen bonds with a biological target.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide linkage and the carboxylic acid can act as hydrogen bond acceptors.

An Ionic/Hydrogen Bond Donor Group: The carboxylic acid group can be deprotonated at physiological pH, forming an ionic interaction, or it can act as a hydrogen bond donor. nih.gov

Aromatic Rings: The two benzene rings can participate in π-π stacking or hydrophobic interactions with the target protein.

The ensemble of these features in a specific 3D orientation constitutes the pharmacophore. The relative distances and angles between these features are critical for optimal binding. The development of a pharmacophore model is a crucial step in virtual screening campaigns to identify new compounds with similar biological activity. nih.gov

Table 2: Key Pharmacophoric Features of this compound

Pharmacophoric FeatureStructural ComponentType of Interaction
Hydrogen Bond Donor/Acceptor3-Hydroxyl groupHydrogen Bonding
Hydrogen Bond AcceptorAmide CarbonylHydrogen Bonding
Hydrogen Bond AcceptorCarboxylic Acid CarbonylHydrogen Bonding
Ionic Interaction/H-Bond DonorCarboxylic AcidIonic or Hydrogen Bonding
Aromatic/Hydrophobic RegionPhenyl Ringsπ-π Stacking, Hydrophobic Interactions

Principles of Molecular Design for Modulating Specific Biological Interactions (e.g., enzyme inhibition, receptor binding)

The principles of molecular design leverage the SAR and pharmacophore information to create new molecules with tailored biological activities. nih.gov For this compound analogs, these principles can be applied to modulate interactions such as enzyme inhibition or receptor binding.

Enzyme Inhibition: If the target is an enzyme, the design of an inhibitor could involve several strategies. For instance, if the carboxylic acid group of this compound binds to a key catalytic residue in the active site, its acidity and positioning can be fine-tuned for optimal interaction. Introducing substituents that can form additional interactions with the enzyme's active site can enhance potency. For example, in the design of human carbonic anhydrase inhibitors, the addition of substituents to a benzoic acid scaffold led to the discovery of selective inhibitors. researchgate.netnih.gov

Receptor Binding: For receptor binding, the focus might be on modulating the affinity and selectivity of the ligand. If the 3-hydroxyphenyl group is crucial for binding to a receptor pocket, modifications can be made to enhance this interaction. For example, introducing a substituent that can interact with a nearby hydrophobic pocket on the receptor could increase binding affinity. The design of glucokinase activators from sulfamoyl benzamide derivatives illustrates how a scaffold can be modified to achieve a desired biological effect. thesciencein.org

A key principle in molecular design is the concept of bioisosterism, where a functional group is replaced by another group with similar physical or chemical properties. nih.gov For example, the carboxylic acid could be replaced by a tetrazole to improve metabolic stability while maintaining the acidic character necessary for binding. nih.gov

Table 3: Molecular Design Strategies for Modulating Biological Interactions

Design StrategyApplicationExample
Structure-Based Design Enzyme InhibitionDesigning inhibitors that fit into the active site of an enzyme based on its crystal structure.
Ligand-Based Design Receptor BindingCreating new ligands based on the pharmacophore of known active compounds. nih.gov
Bioisosteric Replacement Improving PropertiesReplacing a carboxylic acid with a tetrazole to enhance metabolic stability. nih.gov
Substituent Modification Enhancing PotencyAdding a hydrophobic group to interact with a hydrophobic pocket in the target. nih.gov

Influence of Stereochemistry on Molecular Interactions and Biological Activities

Stereochemistry can play a pivotal role in the biological activity of a drug molecule. nih.govnih.govmalariaworld.org Although this compound itself is not chiral, the introduction of chiral centers through structural modifications can lead to stereoisomers with significantly different biological activities.

For instance, if a chiral center is introduced in the linker between the two aromatic rings, the resulting enantiomers could adopt different conformations. One enantiomer might fit perfectly into the binding site of a target protein, leading to a strong biological response, while the other enantiomer may bind weakly or not at all. This is because biological targets, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers. nih.govnih.govmalariaworld.org

The importance of stereochemistry has been demonstrated in numerous studies. For example, in the case of 3-Br-acivicin and its derivatives, only the isomers with the natural (5S, αS) configuration showed significant antiplasmodial activity. nih.govnih.govmalariaworld.org Similarly, the biological evaluation of chiral 2-(benzylsulfinyl)benzoic acid derivatives as carbonic anhydrase inhibitors revealed that the enantiomers had different inhibitory activities. researchgate.net

Therefore, if chiral analogs of this compound are synthesized, it is crucial to separate and test the individual enantiomers to fully understand their SAR and to identify the more potent stereoisomer. The synthesis of single enantiomers (asymmetric synthesis) is often a key step in the development of chiral drugs.

Based on a comprehensive search of available scientific literature, there is insufficient public data to generate a detailed article on the specific molecular and cellular investigations of This compound according to the requested outline.

The required in-depth information for the following sections is not available in the public domain for this specific compound:

Mechanistic Investigations of 2 3 Hydroxyphenyl Carbamoyl Benzoic Acid at the Molecular and Cellular Level

Cellular Uptake, Distribution, and Intracellular Processing Mechanisms:The mechanisms of how this compound enters and distributes within cells have not been documented in the available literature.

Therefore, it is not possible to construct the requested scientific article with the required level of detail and accuracy.

Advanced Analytical Methodologies Development for Research and Quantification of 2 3 Hydroxyphenyl Carbamoyl Benzoic Acid

Development of Hyphenated Chromatographic Techniques for Complex Sample Matrices

Hyphenated chromatography, which pairs a separation technique with a detection method like mass spectrometry, provides the high degree of selectivity and sensitivity needed to analyze compounds in intricate environments such as biological fluids or environmental samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Optimization for Trace Analysis and Metabolite Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent analytical technique for the quantification of 2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid. Its applicability to non-volatile compounds makes it ideal for this analyte. Method optimization is a critical step to achieve the low detection limits required for trace analysis and to facilitate the identification of any potential metabolites.

The optimization process typically involves the careful selection of the LC column, mobile phase, and mass spectrometer settings. Reversed-phase chromatography, often using a C18 stationary phase, is commonly employed to separate the target compound from endogenous matrix components. The mobile phase usually consists of an aqueous component (like water with 0.1% formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) run in a gradient elution mode to ensure efficient separation and good peak shape.

For detection, electrospray ionization (ESI) is the most common ionization source, typically operated in negative ion mode to deprotonate the acidic functional groups of the molecule. Quantification is achieved using the highly selective multiple reaction monitoring (MRM) mode, where the mass spectrometer is set to monitor a specific transition from a precursor ion (the molecular ion of the compound) to one or more product ions. This specificity is vital for accurate measurement in complex matrices. While dedicated metabolite profiling studies for this specific compound are not widely documented, the established LC-MS/MS framework is perfectly suited for such research, enabling the detection of biotransformation products in biological samples.

Table 1: Typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters for the Analysis of this compound

ParameterCondition
Chromatographic Column Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Negative Mode
Monitoring Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined experimentally based on molecular weight
Product Ion(s) (m/z) To be determined experimentally via infusion and fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS/MS) is a cornerstone of analytical chemistry for volatile compounds. However, this compound, with its polar carboxylic acid and hydroxyl functional groups, is inherently non-volatile. Therefore, direct analysis by GC-MS is not feasible.

To utilize GC-MS, a chemical derivatization step is mandatory. This process modifies the polar groups to create a more volatile and thermally stable version of the molecule. For the carboxylic acid and phenolic hydroxyl groups present in the compound, a common approach is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. Following this conversion, the derivatized analyte can be effectively separated on a low-polarity capillary GC column and detected with high sensitivity and specificity by a mass spectrometer. Although this approach requires an additional sample preparation step compared to LC-MS/MS, it represents a viable analytical alternative.

Capillary Electrophoresis and Microfluidic Platforms for High-Resolution Separations

Capillary electrophoresis (CE) offers a high-resolution separation alternative based on the differential migration of ions in an electric field. As this compound contains a carboxylic acid group, it is readily ionized in basic buffer systems, making it an excellent candidate for CE analysis. Techniques like capillary zone electrophoresis (CZE) can provide rapid and highly efficient separations with minimal sample consumption. Coupling CE to a mass spectrometer (CE-MS) can further enhance analytical power, providing structural information alongside the electrophoretic separation.

Microfluidic platforms, also known as "lab-on-a-chip" systems, miniaturize and integrate analytical processes onto a single device. These platforms could be designed to perform rapid, automated analysis of this compound, offering significant advantages in terms of throughput and reduced reagent use for high-throughput screening applications.

Spectrophotometric and Spectrofluorometric Methods for High-Throughput Screening in Research Assays

For applications requiring the rapid analysis of a large number of samples, such as in high-throughput screening (HTS) assays, spectrophotometric and spectrofluorometric methods are highly valuable.

UV-Visible spectrophotometry can be used for the straightforward quantification of this compound. The aromatic rings within its structure lead to a characteristic absorption of UV light. By measuring the absorbance at a specific wavelength (λmax) and comparing it to a calibration curve prepared from standards of known concentration, the amount of the compound can be determined. While this method is generally less selective than chromatography, its simplicity and speed make it suitable for initial research and assays with relatively clean sample matrices.

Spectrofluorometry, which measures the light emitted from a fluorescent compound, can offer a significant increase in both sensitivity and selectivity. The phenolic moiety in this compound may confer some degree of native fluorescence. If this intrinsic fluorescence is insufficient for the desired sensitivity, the molecule could potentially be labeled with a fluorescent tag (a fluorophore) to enable highly sensitive detection.

Chemical Reactivity, Stability, and Transformation Studies of 2 3 Hydroxyphenyl Carbamoyl Benzoic Acid

Investigation of Degradation Pathways and Chemical Transformations

Degradation of 2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid can occur through several pathways, including hydrolysis, photolysis, and oxidation, which affect its persistence and transformation in different environments.

The hydrolytic stability of this compound is significantly influenced by pH due to the presence of an amide bond, which is susceptible to cleavage. Hydrolysis is a common degradation process for many chemical compounds in aqueous environments nih.gov.

Acidic Conditions (Low pH): Under acidic conditions, the amide oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process would lead to the cleavage of the amide bond, yielding phthalic acid and 3-aminophenol (B1664112).

Neutral Conditions (pH ≈ 7): At neutral pH, the rate of hydrolysis for amides is generally slow. The compound is expected to be relatively stable under these conditions, with a half-life that could extend beyond a year at ambient temperature, a characteristic observed in many pharmaceuticals unless other catalytic factors are present researchgate.net.

Basic Conditions (High pH): In alkaline solutions, the hydroxide ion acts as a potent nucleophile, attacking the amide carbonyl carbon. This base-catalyzed hydrolysis also results in the formation of phthalate and 3-aminophenol salts. The rate of hydrolysis is typically accelerated at higher pH values.

Aromatic compounds possessing chromophores, such as the phenyl rings in this compound, can absorb ultraviolet (UV) radiation from sunlight, leading to photochemical degradation. The specific pathways are dependent on the wavelength of light and the chemical environment nih.gov. Potential mechanisms include:

Photo-oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by photochemically generated reactive oxygen species (ROS) like hydroxyl radicals (•OH) or singlet oxygen. This can lead to the formation of quinone-like structures and further ring-opening products.

Photodissociation: High-energy photons can induce the cleavage of chemical bonds. The C-N amide bond or the C-C bond between the carboxylic acid and the phenyl ring could be susceptible to such cleavage, leading to the formation of various radical intermediates nih.gov.

Photo-hydroxylation: In the presence of nitrate or other photosensitizers in aqueous environments, indirect photolysis mediated by hydroxyl radicals can occur, leading to the addition of hydroxyl groups to the aromatic rings nih.gov.

Photoionization: Absorption of UV light can lead to the ejection of an electron, forming a radical cation, which is a highly reactive intermediate that can undergo various subsequent reactions, including cleavage and reaction with water nih.govresearchgate.net.

Direct photolysis is often a major degradation pathway for compounds with significant light absorption in the solar spectrum nih.gov.

Redox Chemistry and Electron Transfer Properties

The redox behavior of this compound is linked to its ability to donate or accept electrons. The phenolic group can be oxidized, while the aromatic system can participate in electron transfer processes. Theoretical calculations, such as Density Functional Theory (DFT), on isomeric structures like 2-[(2-hydroxyphenyl)carbamoyl]benzoic acid provide insight into these properties through the analysis of frontier molecular orbitals (HOMO and LUMO) researchgate.net.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining chemical reactivity. The HOMO energy is related to the ability to donate an electron (oxidation), while the LUMO energy relates to the ability to accept an electron (reduction). A smaller HOMO-LUMO energy gap implies higher chemical reactivity and a greater ease of electronic transitions rsc.org.

Chemical reactivity descriptors calculated for a structural isomer provide a model for the potential redox properties of the target compound researchgate.net.

Table 1: Theoretical Chemical Reactivity Descriptors for a Structural Isomer (Data derived from DFT calculations on 2-[(2-hydroxyphenyl) carbamoyl] benzoic acid) researchgate.net

ParameterSymbolValue (eV)Description
Highest Occupied Molecular Orbital EnergyεHOMO-6.04Indicates electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyεLUMO-1.55Indicates electron-accepting ability.
Energy GapΔE4.49Correlates with chemical reactivity and stability.
Chemical Potentialµ-3.79Measures the escaping tendency of an electron.
Chemical Hardnessη2.24Measures resistance to change in electron distribution.
Chemical SoftnessS0.22Reciprocal of hardness, indicates higher reactivity.
Global Electrophilicity Indexω3.20Measures the propensity to accept electrons.

These theoretical values suggest that the molecule has a moderate energy gap, indicating reasonable stability but also the potential to participate in redox reactions, particularly oxidation at the electron-rich phenol and aniline-like nitrogen moieties researchgate.net.

Studies on Interaction with Other Chemical Species and Complex Formation

The structure of this compound contains several potential donor atoms (oxygens of the carboxylate and amide, and the phenolic hydroxyl group), making it a candidate for metal chelation. The arrangement of the carboxylate and amide groups provides a bidentate binding site suitable for coordinating with metal ions.

While direct studies on this compound are not available, related molecules like 2,3-dihydroxybenzoic acid have been investigated as effective iron-chelating agents nih.govnih.gov. This suggests that the combination of a carboxylic acid and a hydroxyl group on an aromatic ring is effective for forming stable complexes with metal ions like Fe(III). The target compound's ortho-carboxamido benzoic acid structure can similarly bind to metal centers. The formation of such complexes can alter the compound's chemical and physical properties, including its solubility, stability, and reactivity google.comumsl.edu.

Controlled Derivatization for Specific Analytical or Synthetic Applications

The functional groups of this compound allow for controlled chemical modifications to create derivatives for various applications.

Esterification: The carboxylic acid group can be readily converted to an ester (e.g., a methyl or ethyl ester). This derivatization is often used to increase lipophilicity, modify biological activity, or protect the carboxylic acid during other synthetic steps mdpi.com.

Phenolic Group Modification: The hydroxyl group can be converted into an ether (e.g., O-methylation) or an ester (e.g., O-acetylation). This is a common strategy in medicinal chemistry to alter pharmacokinetic properties or to serve as a protecting group mdpi.com. Carbamate derivatives can also be synthesized from the phenolic group, which has been explored for creating enzyme inhibitors in related molecular structures nih.gov.

Amide Modification: While the amide bond is generally stable, the N-H proton can be substituted under certain conditions, although this is less common than reactions at the carboxylic acid or phenol sites.

Analytical Derivatization: For analytical purposes, such as detection by liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to improve ionization efficiency or introduce a specific tag for sensitive detection. For instance, reagents can be used to target the hydroxyl or carboxylic acid groups to enhance their analytical signal researchgate.net.

Such derivatization strategies are fundamental in developing new chemical entities from a lead compound, as seen in the synthesis of various benzoic acid analogues for therapeutic applications nih.govgoogle.com.

Emerging Research Applications and Future Directions for 2 3 Hydroxyphenyl Carbamoyl Benzoic Acid Research

Exploration of Novel Molecular Targets and Biological Systems for Mechanistic Studies

Currently, there is a notable absence of published research specifically identifying the molecular targets or detailing the interactions of 2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid within biological systems. The exploration of such targets is a critical first step in understanding the compound's potential therapeutic value. Future research endeavors would need to focus on screening the compound against a wide array of biological macromolecules to identify any potential binding partners.

Initial investigations could involve broad-based cellular assays to observe any phenotypic changes in response to the compound, which could offer clues to its mechanism of action. Subsequent, more targeted studies could employ techniques such as affinity chromatography-mass spectrometry or yeast two-hybrid screening to isolate and identify specific protein targets. Understanding how the compound is metabolized is also a crucial aspect. For instance, studies on related compounds like 2-(2-hydroxypropanamido) benzoic acid have utilized techniques like ultra-high-performance liquid chromatography combined with Fourier transform ion cyclotron resonance mass spectrometry to identify metabolites in vivo. Similar methodologies could be applied to this compound to understand its metabolic fate, which is essential for a comprehensive mechanistic understanding.

Integration into Advanced High-Throughput Screening Platforms for Mechanistic Discovery

High-throughput screening (HTS) represents a powerful methodology for the rapid screening of large numbers of compounds to identify those with desired biological activity. The integration of this compound into HTS platforms would be a logical step in the discovery of its potential biological functions. However, there is currently no evidence in the scientific literature to suggest that this compound has been included in any large-scale screening campaigns.

Future HTS campaigns could be designed to assess the compound's activity across a diverse range of assays, including those that monitor enzyme activity, receptor binding, gene expression, and cell viability. The development of robust and miniaturized assays would be crucial for the cost-effective screening of this and other novel compounds. Data generated from such screenings would not only identify potential "hits" but also provide valuable structure-activity relationship (SAR) data that could guide the design of more potent and selective analogs.

Potential in Advanced Materials Science Applications

While benzoic acid and its derivatives have found applications in materials science, such as in the formation of co-crystalline phases with polymers, there is no specific research detailing the use of this compound in this field. The unique structural features of this compound, including the presence of carboxylic acid, amide, and hydroxyl functional groups, suggest that it could participate in various non-covalent interactions, such as hydrogen bonding.

These interactions could potentially be exploited in the design of self-assembling systems, where molecules spontaneously organize into well-defined supramolecular structures. Furthermore, the functional groups could allow for the covalent incorporation of the molecule into polymer chains, a process known as polymer functionalization. This could be used to modify the properties of existing polymers, potentially enhancing their thermal stability, solubility, or introducing novel functionalities. Theoretical studies, such as those performed on related 2-[(2-substitutedphenyl) carbamoyl] benzoic acids using Density Functional Theory (DFT), could provide initial insights into the compound's electronic and structural properties, which would be valuable in predicting its behavior in materials science applications.

Application of Chemoinformatics and Big Data Approaches in Compound Discovery Research

Chemoinformatics and big data approaches have become indispensable tools in modern drug discovery and materials science. These computational methods can be used to predict the properties of molecules, identify potential biological targets, and analyze large datasets from HTS campaigns. At present, there are no specific chemoinformatic studies focused on this compound found in the literature.

Future research could leverage chemoinformatic tools to build predictive models for the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of this compound. Virtual screening techniques could be employed to dock the compound into the binding sites of known protein structures, thereby generating hypotheses about its potential molecular targets. As more data becomes available for this and related compounds, machine learning algorithms could be trained to identify patterns that correlate chemical structure with biological activity or material properties, thus accelerating the pace of discovery.

Current Challenges and Future Opportunities in Comprehensive Mechanistic Elucidation and Rational Design

The primary challenge in the study of this compound is the current lack of foundational research. Without basic data on its synthesis, characterization, and biological activity, it is difficult to move forward with more complex mechanistic studies or rational design efforts. The synthesis of this specific compound, while likely achievable through standard organic chemistry reactions such as the acylation of 3-aminophenol (B1664112) with phthalic anhydride (B1165640), would need to be optimized and the resulting product thoroughly characterized.

This lack of existing research, however, also presents a significant opportunity. The compound represents a blank slate for discovery. A systematic investigation, beginning with its synthesis and basic characterization, followed by broad biological screening and computational modeling, could uncover novel and unexpected properties. The structural motifs present in this compound are found in various biologically active molecules, suggesting that it could serve as a valuable scaffold for the development of new therapeutic agents or functional materials. The journey to a comprehensive mechanistic elucidation and the rational design of derivatives based on this scaffold is a long one, but one that holds the promise of new scientific insights and potential applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.